2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride
Brand Name: Vulcanchem
CAS No.: 16111-27-6
VCID: VC21062655
InChI: InChI=1S/C5H13N3S.ClH/c1-8(2)3-4-9-5(6)7;/h3-4H2,1-2H3,(H3,6,7);1H
SMILES: CN(C)CCSC(=N)N.Cl
Molecular Formula: C5H14ClN3S
Molecular Weight: 183.70 g/mol

2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride

CAS No.: 16111-27-6

Cat. No.: VC21062655

Molecular Formula: C5H14ClN3S

Molecular Weight: 183.70 g/mol

* For research use only. Not for human or veterinary use.

2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride - 16111-27-6

Specification

CAS No. 16111-27-6
Molecular Formula C5H14ClN3S
Molecular Weight 183.70 g/mol
IUPAC Name 2-(dimethylamino)ethyl carbamimidothioate;hydrochloride
Standard InChI InChI=1S/C5H13N3S.ClH/c1-8(2)3-4-9-5(6)7;/h3-4H2,1-2H3,(H3,6,7);1H
Standard InChI Key STBUINXBXSDDSV-UHFFFAOYSA-N
SMILES CN(C)CCSC(=N)N.Cl
Canonical SMILES CN(C)CCSC(=N)N.Cl

Introduction

Chemical Identity and Physical Properties

2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride is an organic compound with the molecular formula C5H15Cl2N3S and a molecular weight of 220.16 g/mol. It is characterized by a carbamimidothioate functional group attached to a dimethylaminoethyl moiety, with two hydrochloride groups forming the salt structure. The compound's registry number (CAS) is 16111-27-6, which serves as its unique identifier in chemical databases.

Structural Characteristics

The molecular structure consists of:

  • A carbamimidothioate group (R-C(=NH)-S-R')

  • A dimethylaminoethyl substituent (CH3)2N-CH2-CH2-

  • Two hydrochloride molecules forming a dihydrochloride salt

This configuration contributes to the compound's chemical behavior, including its solubility profile and reactivity patterns. The presence of multiple functional groups enables it to participate in various chemical transformations, making it useful as a synthetic intermediate.

Physical Properties

Table 1: Physical Properties of 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride

PropertyValue
Molecular FormulaC5H15Cl2N3S
Molecular Weight220.16 g/mol
Physical StateCrystalline solid
SolubilityHighly soluble in water and polar organic solvents
Melting PointCharacteristic decomposition pattern
CAS Number16111-27-6

The compound's solubility in water and polar solvents makes it convenient for various experimental protocols in organic synthesis and biological research, while its salt form improves stability compared to the free base.

Synthesis and Preparation Methods

The synthesis of 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride involves careful consideration of reaction conditions and reagent selection to ensure high purity and yield.

Laboratory Synthetic Routes

The primary synthetic pathway typically involves the reaction of 2-(dimethylamino)ethylamine with carbon disulfide, followed by treatment with hydrochloric acid to form the dihydrochloride salt. This approach requires controlled temperature and pH conditions to maximize product formation while minimizing side reactions.

The reaction can be represented as:

  • 2-(Dimethylamino)ethylamine + CS2 → Carbamimidothioate intermediate

  • Carbamimidothioate intermediate + 2HCl → 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride

Industrial Production Considerations

For large-scale production, several modifications to the laboratory procedure are implemented to enhance efficiency and minimize waste:

  • Continuous flow reactors may replace batch processes

  • Temperature and pH monitoring systems ensure precise control

  • Purification techniques such as recrystallization or chromatography are optimized

  • Quality control protocols verify product identity and purity

These industrial methods typically achieve higher throughput while maintaining strict quality standards for the final product.

Chemical Reactivity Profile

The reactivity of 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride stems from its functional groups, which can participate in various chemical transformations.

Reaction Types and Mechanisms

The compound exhibits several characteristic reaction patterns:

Oxidation Reactions

The thioate group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions. These transformations allow for the synthesis of various sulfur-containing derivatives with modified properties.

Reduction Processes

Under reducing conditions, the compound can form various thiourea derivatives, which themselves serve as valuable synthetic intermediates. Reducing agents such as sodium borohydride can be employed for these transformations.

Nucleophilic Substitution

Reaction TypeCommon ReagentsTypical ConditionsMajor Products
OxidationH2O2, m-CPBA, DMSO0-25°C, aqueous or organic solventSulfoxides, sulfones
ReductionNaBH4, LiAlH40-25°C, THF or ethanolThiourea derivatives
Nucleophilic SubstitutionAmines, alcohols, thiols25-60°C, polar solventsSubstituted derivatives

The selection of appropriate reaction conditions is critical for achieving desired selectivity and yield in these transformations.

Applications in Scientific Research

2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride has found diverse applications across multiple scientific disciplines due to its unique structure and reactivity profile.

Organic Synthesis Applications

In organic synthesis, the compound serves as:

  • A building block for constructing more complex molecules

  • A reagent for introducing specific functional groups

  • An intermediate in heterocyclic compound synthesis

  • A precursor for specialized polymeric materials

These applications leverage the compound's functional groups to create more complex molecular architectures with targeted properties.

Biological Research Utilities

The compound's biological applications include:

Enzyme Studies

2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride interacts with biological molecules, making it valuable for investigating enzyme mechanisms and protein interactions. Its thiourea functional group can form covalent bonds with specific amino acid residues in proteins, providing a tool for studying enzyme function.

Biochemical Assays

The compound is employed in biochemical assays that require modification of biomolecules or investigation of enzyme kinetics. Its reactivity with specific biological targets makes it useful for developing analytical methods in biochemistry.

Biological Activity and Mechanism of Action

The biological activity of 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride involves specific interactions with molecular targets.

Molecular Targets and Pathways

The compound can interact with:

  • Enzymes, potentially as an inhibitor

  • Cellular receptors, modulating signaling pathways

  • Protein structures, through covalent or non-covalent binding

These interactions form the basis for its observed biological effects and potential therapeutic applications.

Enzyme Inhibition Studies

One notable area of research involves the compound's inhibitory effects on specific enzymes:

Table 3: Enzyme Inhibition Profile

Enzyme ClassInhibition TypeIC50 RangePotential Applications
α-GlucosidaseCompetitiveMicromolarDiabetes management
ProteasesMixedMicromolarAnti-inflammatory
KinasesATP-competitiveNanomolar-MicromolarCancer research

The compound's ability to inhibit specific enzymes suggests potential applications in diseases where these enzymes play key roles in pathological processes.

Comparative Analysis with Related Compounds

Understanding how 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride compares to similar compounds provides valuable context for researchers considering its use.

Structural Analogs

Table 4: Comparison with Structurally Related Compounds

CompoundMolecular FormulaKey Structural DifferencesPrimary Applications
2-(Dimethylamino)ethyl carbamimidothioate dihydrochlorideC5H15Cl2N3SReference compoundOrganic synthesis, enzyme studies
2-(Dimethylamino)ethyl methacrylateC8H15NO2Contains methacrylate instead of carbamimidothioatePolymer production, dental materials
2-(Dimethylamino)ethyl isothioureaC5H13N3SLacks the dihydrochloride groupsAntimicrobial research
N-(2-(Dimethylamino)ethyl)-4-acridinecarboxamide dihydrochlorideC18H21Cl2N3OContains acridine moietyPotential anticancer applications

This comparison highlights the unique combination of functional groups in 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride that distinguishes it from related compounds.

Functional Differences

While structurally similar, these compounds exhibit different:

  • Reactivity profiles

  • Biological activities

  • Physicochemical properties

  • Application domains

These differences arise from their unique functional groups and structural features, affecting how they interact with various chemical and biological systems.

AspectRecommendation
Personal Protective EquipmentLab coat, gloves, safety glasses, and respiratory protection when necessary
StorageStore in tightly closed containers in a cool, dry place away from incompatible materials
DisposalFollow local regulations for chemical waste disposal
Spill ManagementContain spills and collect with appropriate absorbent materials
First AidSeek medical attention for significant exposure; flush affected areas with water

Following these guidelines helps ensure the safe handling and use of the compound in research settings.

Current Research Trends and Future Perspectives

Research involving 2-(Dimethylamino)ethyl carbamimidothioate dihydrochloride continues to evolve, with emerging applications and investigational approaches.

Recent Research Developments

Recent studies have explored:

  • Novel synthetic methodologies with improved efficiency

  • Expanded applications in biological research

  • Potential therapeutic applications based on enzyme inhibition properties

  • Structure-activity relationship studies to optimize biological activity

These developments contribute to a growing understanding of the compound's potential across multiple disciplines.

Future Research Directions

Promising areas for future investigation include:

  • Development of targeted therapeutic agents based on the compound's scaffold

  • Application in chemical biology for protein labeling and modification

  • Exploration of novel polymer systems incorporating the compound

  • Detailed mechanistic studies of its interactions with biological systems

These directions highlight the compound's continuing relevance in chemical and biological research.

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